molecular formula C8H6ClN B11919333 5-Chloro-3H-indole CAS No. 754948-43-1

5-Chloro-3H-indole

Cat. No.: B11919333
CAS No.: 754948-43-1
M. Wt: 151.59 g/mol
InChI Key: UZALROHLTCSLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound this compound has a molecular formula of C8H6ClN and a molecular weight of 151.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-3H-indole can be synthesized using various methods. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The synthesis typically involves the following steps:

    Formation of the intermediate: 3-chlorobenzaldehyde reacts with phenylhydrazine to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3H-indole undergoes various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic substitution: The chlorine atom at the 5-position can be substituted by nucleophiles.

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of acids or bases as catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Nucleophilic substitution: Reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

    Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

    Oxidation: Oxidized products may include indole-2-carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include indoline derivatives.

    Nucleophilic substitution: Substituted products include 5-amino-3H-indole or 5-thio-3H-indole derivatives.

Scientific Research Applications

5-Chloro-3H-indole has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3H-indole
  • 5-Fluoro-3H-indole
  • 5-Iodo-3H-indole

Comparison

5-Chloro-3H-indole is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Compared to other halogenated indoles, such as 5-Bromo-3H-indole or 5-Fluoro-3H-indole, this compound may exhibit different pharmacological properties and reactivity patterns .

Properties

CAS No.

754948-43-1

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

5-chloro-3H-indole

InChI

InChI=1S/C8H6ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,4-5H,3H2

InChI Key

UZALROHLTCSLJQ-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.